

Application Notes and Protocols: Cephaloridine Hydrate in Cell Culture

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Compound of Interest

Compound Name: Cephaloridine hydrate

Cat. No.: B1423686

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Introduction

Cephaloridine hydrate is a first-generation cephalosporin antibiotic with a broad spectrum of antibacterial activity.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1] While effective against various bacterial strains, its clinical use has been limited due to significant nephrotoxicity. This property, however, makes it a valuable tool in in vitro studies for modeling drug-induced kidney injury. The majority of cell culture applications of **cephaloridine hydrate** are centered on investigating the mechanisms of its cytotoxicity in renal cells.

Primary Cell Culture Application: Modeling Nephrotoxicity

The predominant application of **cephaloridine hydrate** in cell culture is to induce and study the mechanisms of drug-induced nephrotoxicity in renal proximal tubular cells.[3] Cephaloridine is actively transported into these cells, leading to high intracellular concentrations that trigger cellular damage.[3] Key mechanisms of its toxicity that can be investigated in cell culture include oxidative stress, mitochondrial dysfunction, and plasma membrane damage.

Relevant Cell Lines:

- LLC-PK1 (Porcine Kidney Proximal Tubule Cells): A well-established cell line for studying nephrotoxicity.[4][5]
- Rabbit Renal Proximal Tubular Cells (Primary Culture): Provide a model that closely mimics the in vivo situation.[3][6]
- Rat Renal Cortical Epithelial Cells (Primary Culture): Used to assess in vitro nephrotoxicity by monitoring various cellular integrity markers.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of **cephaloridine hydrate** in cell culture.

Table 1: Cytotoxicity of **Cephaloridine Hydrate**

Cell Type	Assay	Concentration/Dose	Incubation Time	Observed Effect	Reference
Rabbit Proximal Tubules	Cytotoxicity	EC50 = 1.10 +/- 0.33 mM	Not Specified	50% reduction in cell viability	[6]
Rabbit Renal Proximal Tubular Cells	Protein Decrease	0.1 mg/ml	72 h	Decrease in cellular proteins	[3]
Rabbit Renal Proximal Tubular Cells	LDH Leakage	1.0 mg/ml	72 h	Increased lactate dehydrogenase leakage	[3]
Rabbit Renal Proximal Tubular Cells	Morphological Changes	0.5 mg/ml	72 h	Alterations in cell morphology	[3]
Rat Renal Cortical Slices	Organic Ion Transport	5 and 10 mM	90-120 min	Decreased accumulation of PAH and TEA	[7]
LLC-PK1 Cells	Cytochrome c Oxidase Activity	1.0 mM	9 h	Significant decrease in enzyme activity	[5]

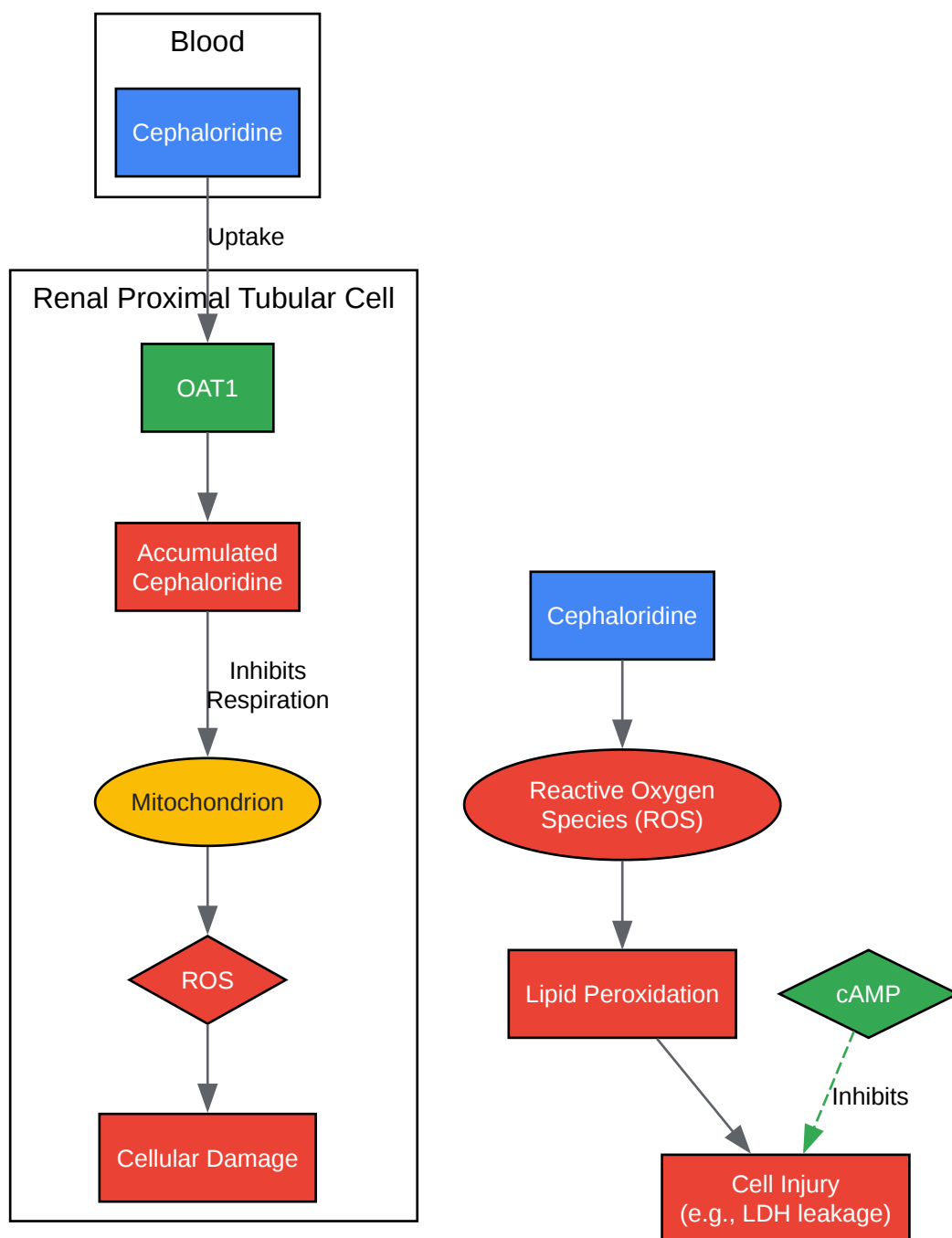
Table 2: Effects of **Cephaloridine Hydrate** on Biochemical Parameters

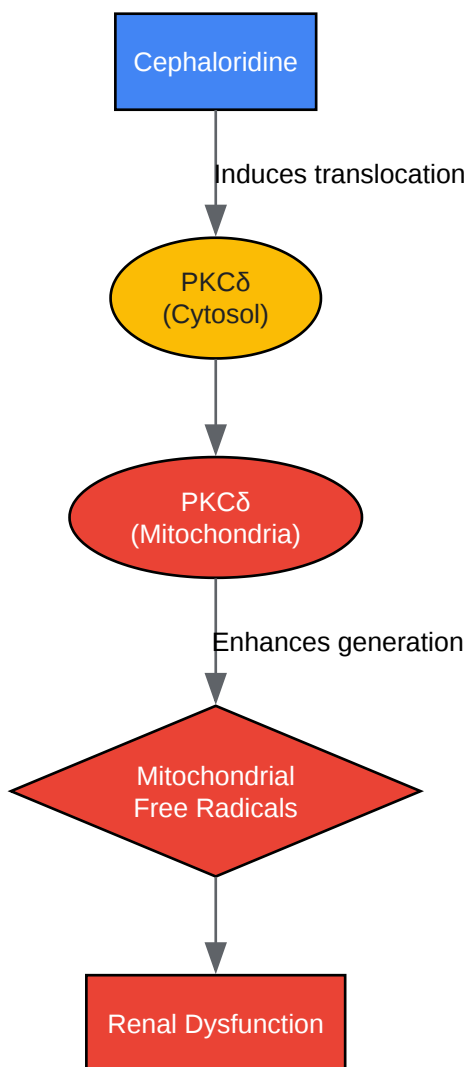
Cell Type/System	Parameter Measured	Concentration	Incubation Time	Result	Reference
Rat Renal Cortical Slices	Malondialdehyde (MDA) Production	5 and 10 mM	15-180 min	Increased lipid peroxidation	[7]
Rat Renal Cortical Slices	Reduced Glutathione (GSH)	5 and 10 mM	30 min	Depletion of GSH	[7]
Rabbit Proximal Tubules	GSH Depletion	Not Specified	Not Specified	Depletion of glutathione	[6]
Rabbit Proximal Tubules	ATP Depletion	Not Specified	Not Specified	Depletion of ATP	[6]
Rabbit Proximal Tubules	Lipid Peroxidation	Not Specified	Not Specified	Increased malondialdehyde formation	[6]
LLC-PK1 Cells	ATP Content	1.0 mM	9 h	Significant decrease in ATP	[5]

Signaling Pathways

Cephaloridine Transport and Accumulation in Renal Tubular Cells

Cephaloridine is actively transported into renal proximal tubular cells by the organic anion transporter 1 (OAT1) located on the basolateral membrane. This leads to its accumulation within the cell, a critical step in its nephrotoxic effect.





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